4-(cyclohexylcarbonyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide
Description
4-(Cyclohexylcarbonyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide is a pyrrole-2-carboxamide derivative characterized by a cyclohexylcarbonyl substituent at the 4-position of the pyrrole ring and a 2-(2-pyridinyl)ethyl group attached to the carboxamide nitrogen.
Properties
IUPAC Name |
4-(cyclohexanecarbonyl)-N-(2-pyridin-2-ylethyl)-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O2/c23-18(14-6-2-1-3-7-14)15-12-17(22-13-15)19(24)21-11-9-16-8-4-5-10-20-16/h4-5,8,10,12-14,22H,1-3,6-7,9,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMKUHAJTLEPTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)C2=CNC(=C2)C(=O)NCCC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(cyclohexylcarbonyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Cyclohexylcarbonyl Group: This step involves the acylation of the pyrrole ring using cyclohexanoyl chloride in the presence of a base such as triethylamine.
Attachment of the Pyridinyl Ethyl Group: The final step involves the coupling of the pyrrole derivative with 2-(2-pyridinyl)ethylamine using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction of the carbonyl groups can yield corresponding alcohols.
Substitution: The pyrrole ring can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Pyrrole-2,5-diones.
Reduction: Corresponding alcohols.
Substitution: Halogenated or nitrated pyrrole derivatives.
Scientific Research Applications
Overview
4-(Cyclohexylcarbonyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide is a compound belonging to the pyrrolecarboxamide family, characterized by its unique molecular structure that includes a pyrrole ring and a carboxamide functional group. Its potential applications span various fields, particularly in medicinal chemistry due to its biological activity and chemical reactivity.
Medicinal Chemistry
The structural features of this compound suggest several potential biological activities, particularly in the following areas:
Synthetic Applications
The synthesis of this compound involves several key steps that allow for precise control over the final product's structure. This versatility makes it an attractive candidate for further chemical modifications and applications in synthetic organic chemistry.
Comparative Analysis with Related Compounds
The unique combination of substituents on the pyrrole ring distinguishes this compound from its analogs. Similar compounds often engage with molecular targets that modulate biological pathways, suggesting that further exploration could reveal novel therapeutic roles.
| Compound Name | Structure Features | Potential Applications |
|---|---|---|
| This compound | Pyrrole ring with cyclohexylcarbonyl and pyridine substituents | Anticancer, antimicrobial |
| Analog A | Different N-substituent | Antimicrobial |
| Analog B | Altered carbon chain | Neuropharmacological |
Mechanism of Action
The mechanism by which 4-(cyclohexylcarbonyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide exerts its effects depends on its interaction with molecular targets. The pyrrole and pyridine rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Impact on Lipophilicity : The cyclohexylcarbonyl group in the target compound and its analogs (e.g., ) increases lipophilicity compared to shorter acyl chains (e.g., butyryl in ) or halogen substitutions (e.g., bromo in ). This property may influence membrane permeability and metabolic stability.
This contrasts with morpholine (polar but non-aromatic in ) or furan (aromatic but less basic in ).
Molecular Weight Trends : The target compound’s higher molecular weight (~346 g/mol) compared to analogs like (260 g/mol) and (296 g/mol) may affect its pharmacokinetic profile, particularly absorption and distribution.
Biological Activity
4-(Cyclohexylcarbonyl)-N-[2-(2-pyridinyl)ethyl]-1H-pyrrole-2-carboxamide, a compound belonging to the class of substituted pyrrolecarboxamides, has garnered interest due to its unique structural features and potential biological activities. This compound is characterized by a cyclohexylcarbonyl group and a pyridine moiety linked to a pyrrole ring, which may influence its interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 311.39 g/mol. The structure consists of a five-membered aromatic ring (pyrrole) that contains nitrogen, which is significant for its biological activity. The presence of the pyridine group suggests potential interactions with various receptors, particularly those associated with G protein-coupled receptors (GPCRs) .
Antagonistic and Agonistic Properties
While specific studies on this compound are scarce, related compounds in the pyrrole class have shown activity as receptor antagonists or agonists. For example:
- Gastrin-Releasing Peptide Receptor Antagonists : Some derivatives have been identified as potent antagonists for gastrin-releasing peptide receptors, indicating that structural modifications can significantly impact biological activity .
- Adenylyl Cyclase Inhibition : Similar pyrrole derivatives have been reported to inhibit adenylyl cyclase in parasites like Giardia lamblia, showcasing potential therapeutic applications against infections .
Case Studies
- Inhibition of Adenylyl Cyclase : A study on related compounds demonstrated that inhibitors targeting adenylyl cyclase could effectively disrupt signaling pathways in Giardia lamblia. This highlights the potential for similar mechanisms in other biological systems .
- Receptor Binding Studies : Research involving GPCR ligands has shown that certain structural features can enhance binding affinity and selectivity towards specific receptors, suggesting that this compound could exhibit similar properties .
Data Table: Comparison of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
